molecular formula C27H34N2O9 B13444785 Glabratine

Glabratine

Cat. No.: B13444785
M. Wt: 530.6 g/mol
InChI Key: USUGTFYUSIJKAR-OJIXHNPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Glabratine are not well-documented. Generally, industrial synthesis would involve optimizing the laboratory-scale methods for larger-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Glabratine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols.

Scientific Research Applications

Glabratine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glabratine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Glabridin: Another compound found in licorice with similar biological activities.

    Glabrene: A compound with similar chemical structure and properties.

Uniqueness

Glabratine is unique due to its specific chemical structure and the particular biological activities it exhibits. Its solubility in organic solvents and its yellow crystalline form also distinguish it from other similar compounds.

Properties

Molecular Formula

C27H34N2O9

Molecular Weight

530.6 g/mol

IUPAC Name

methyl (2S,12bS)-2-[(2R)-1-hydroxybut-3-en-2-yl]-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate

InChI

InChI=1S/C27H34N2O9/c1-3-13(11-30)15-9-18-22-14(7-8-29(18)10-16(15)26(35)36-2)21-17(28-22)5-4-6-19(21)37-27-25(34)24(33)23(32)20(12-31)38-27/h3-6,10,13,15,18,20,23-25,27-28,30-34H,1,7-9,11-12H2,2H3/t13-,15-,18-,20+,23+,24-,25+,27+/m0/s1

InChI Key

USUGTFYUSIJKAR-OJIXHNPSSA-N

Isomeric SMILES

COC(=O)C1=CN2CCC3=C([C@@H]2C[C@H]1[C@H](CO)C=C)NC4=C3C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Canonical SMILES

COC(=O)C1=CN2CCC3=C(C2CC1C(CO)C=C)NC4=C3C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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